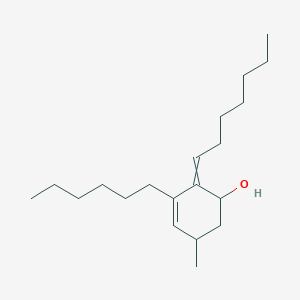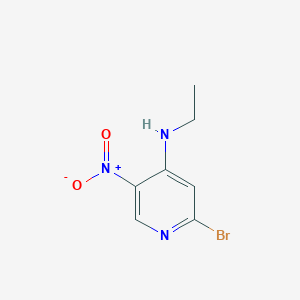
2-bromo-N-ethyl-5-nitro-4-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-ethyl-5-nitro-4-pyridinamine is an organic compound with the molecular formula C7H8BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-ethyl-5-nitro-4-pyridinamine typically involves the bromination of N-ethyl-4-pyridinamine followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Higher oxidation state nitro derivatives.
Reduction: Amino derivatives like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-ethyl-5-nitro-4-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-N-ethyl-5-nitro-4-pyridinamine involves its interaction with specific molecular targets, often enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to active sites through halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-N-methyl-5-nitropyridin-4-amine
- 2-Amino-5-bromo-3-nitropyridine
- 2-Pyridinamine, 5-bromo-6-nitro-
Comparison: 2-Bromo-N-ethyl-5-nitro-4-pyridinamine is unique due to its ethyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
913642-07-6 |
|---|---|
Molekularformel |
C7H8BrN3O2 |
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
CJWGLCCOOXQJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=NC=C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


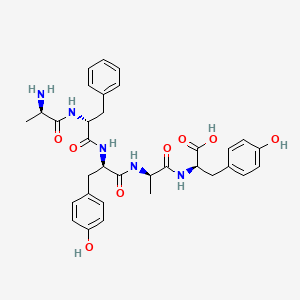
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
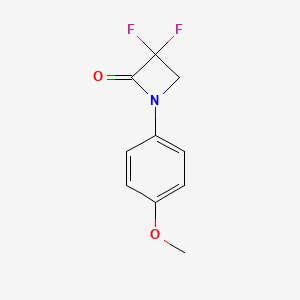
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
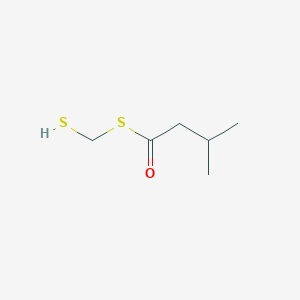


![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)

![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
